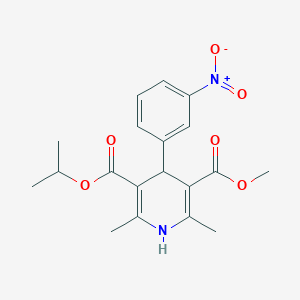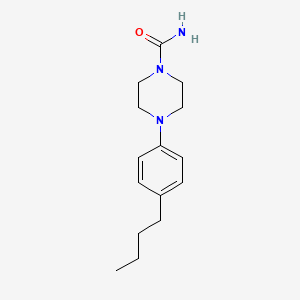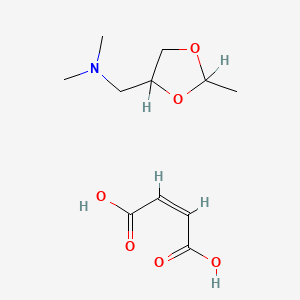
Methamilane maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methamilane maleate is a muscarinic agonist with the molecular formula C7H15NO2.C4H4O4 . It is known for its pharmacological properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methamilane maleate involves the reaction of methamilane with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired maleate salt. The process involves dissolving methamilane in an appropriate solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Methamilane maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Methamilane maleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: this compound is used in studies involving muscarinic receptors and their role in biological processes.
Medicine: The compound is investigated for its potential therapeutic effects and pharmacological properties.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Methamilane maleate exerts its effects by acting as a muscarinic agonist. It binds to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. The molecular targets include muscarinic receptors in the central and peripheral nervous systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methenamine: A heterocyclic organic compound used as a urinary tract antiseptic.
Methenamine mandelate: A salt form of methenamine used for the prevention of urinary tract infections.
Methenamine hippurate: Another salt form of methenamine with similar applications.
Uniqueness
Methamilane maleate is unique due to its specific action as a muscarinic agonist, which distinguishes it from other similar compounds like methenamine and its salts. While methenamine and its derivatives are primarily used for their antibacterial properties, this compound is studied for its pharmacological effects on muscarinic receptors.
Propriétés
Numéro CAS |
22199-72-0 |
|---|---|
Formule moléculaire |
C11H19NO6 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,N-dimethyl-1-(2-methyl-1,3-dioxolan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO2.C4H4O4/c1-6-9-5-7(10-6)4-8(2)3;5-3(6)1-2-4(7)8/h6-7H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
SEWQLWXCSBFFEF-BTJKTKAUSA-N |
SMILES isomérique |
CC1OCC(O1)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1OCC(O1)CN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
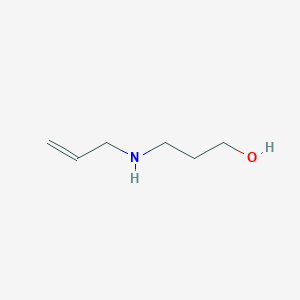
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
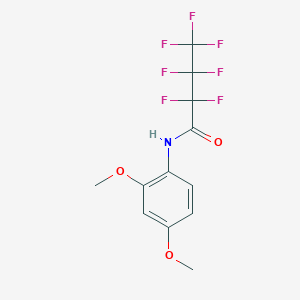

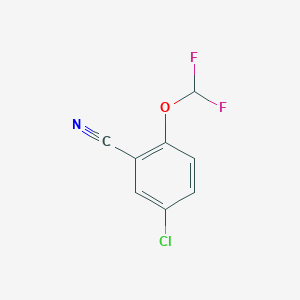
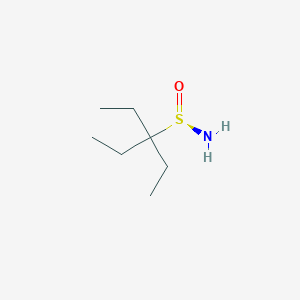
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)


